molecular formula C17H21NO6 B4996966 (2-methoxyethyl)[2-(2-naphthyloxy)ethyl]amine oxalate

(2-methoxyethyl)[2-(2-naphthyloxy)ethyl]amine oxalate

Cat. No. B4996966
M. Wt: 335.4 g/mol
InChI Key: DJNNLDAVWQFQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxyethyl)[2-(2-naphthyloxy)ethyl]amine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as naphthyl-MEDA oxalate and is used as a reagent in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of naphthyl-MEDA oxalate is not fully understood. However, it is believed to interact with specific receptors in cells, leading to changes in cellular processes and signaling pathways. This compound has been shown to have a high affinity for certain receptors, making it a useful tool for studying receptor-ligand interactions.
Biochemical and Physiological Effects
Naphthyl-MEDA oxalate has been shown to have various biochemical and physiological effects. In one study, this compound was found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, naphthyl-MEDA oxalate has been shown to modulate the activity of certain enzymes, leading to changes in metabolic processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of naphthyl-MEDA oxalate is its high purity, which makes it a reliable reagent for use in lab experiments. Additionally, this compound has a well-defined structure, making it easy to characterize and analyze. However, one limitation of naphthyl-MEDA oxalate is its cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for naphthyl-MEDA oxalate research. One area of interest is the development of new fluorescent probes for imaging cellular processes. Additionally, there is potential for the use of this compound in the development of new drugs and therapeutic agents. Furthermore, further studies are needed to fully understand the mechanism of action of naphthyl-MEDA oxalate and its potential applications in various fields.
Conclusion
In conclusion, naphthyl-MEDA oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method has been optimized to achieve high yields and purity of the final product. This compound has been utilized in the development of new materials for electronic and optoelectronic applications. Furthermore, naphthyl-MEDA oxalate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth. There are several future directions for naphthyl-MEDA oxalate research, including the development of new fluorescent probes and the use of this compound in the development of new drugs and therapeutic agents.

Synthesis Methods

The synthesis of naphthyl-MEDA oxalate involves the reaction between 2-methoxyethylamine and 2-naphthoxyacetic acid, followed by the addition of oxalic acid. The resulting compound is then purified through recrystallization. This method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

Naphthyl-MEDA oxalate has been used in various scientific research applications, including the synthesis of fluorescent probes for imaging cellular processes. This compound can also be used as a ligand in the development of new drugs and therapeutic agents. Furthermore, naphthyl-MEDA oxalate has been utilized in the development of new materials for electronic and optoelectronic applications.

properties

IUPAC Name

2-methoxy-N-(2-naphthalen-2-yloxyethyl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.C2H2O4/c1-17-10-8-16-9-11-18-15-7-6-13-4-2-3-5-14(13)12-15;3-1(4)2(5)6/h2-7,12,16H,8-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNNLDAVWQFQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOC1=CC2=CC=CC=C2C=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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